3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one
Description
3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one (CAS: 68192-56-3) is a heterocyclic enone derivative with the molecular formula C₁₀H₁₁NOS₂ and a molecular weight of 225.324 g/mol . Its structure features a pyridin-3-yl group at the 1-position and two methylsulfanyl (SCH₃) substituents at the 3,3-positions of the propenone backbone. This compound is a key precursor in synthesizing fused heterocycles, such as pyridine–pyrimidine hybrids and fluorescence probes, due to its reactive α,β-unsaturated ketone moiety .
Structure
3D Structure
Properties
IUPAC Name |
3,3-bis(methylsulfanyl)-1-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS2/c1-13-10(14-2)6-9(12)8-4-3-5-11-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERQKHGHVWXMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CN=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for α,β-Unsaturated Dithioenones
The synthesis of 3,3-bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one falls under the broader category of α,β-unsaturated ketones functionalized with thioether groups. These compounds are typically synthesized via a two-step mechanism involving (1) the generation of a dithiolated enolate intermediate and (2) alkylation with methylating agents.
Reaction Mechanism Overview
The process begins with the deprotonation of a ketone substrate (e.g., 1-(pyridin-3-yl)ethan-1-one) using a strong base (potassium tert-butoxide) in anhydrous tetrahydrofuran (THF). Subsequent treatment with carbon disulfide (CS₂) generates a disodium dithiolate intermediate, which undergoes electrophilic alkylation with methyl iodide to yield the target dithioenone. This method ensures high regioselectivity and avoids polymerization side reactions common in enone syntheses.
Stepwise Preparation of this compound
Reagents and Stoichiometry
The synthesis employs the following reagents in stoichiometrically optimized ratios:
- 1-(Pyridin-3-yl)ethan-1-one : 4.5 mmol (545.1 mg)
- Potassium tert-butoxide : 31 mmol (3.479 g)
- Carbon disulfide : 13.5 mmol (1.027 g)
- Methyl iodide : 10.8 mmol (1.532 g)
Table 1: Reagent Quantities and Reaction Conditions
| Reagent | Quantity | Molar Ratio | Role |
|---|---|---|---|
| 1-(Pyridin-3-yl)ethan-1-one | 545.1 mg | 1.0 eq | Substrate |
| Potassium tert-butoxide | 3.479 g | 6.9 eq | Base |
| Carbon disulfide | 1.027 g | 3.0 eq | Sulfur source |
| Methyl iodide | 1.532 g | 2.4 eq | Alkylating agent |
| Anhydrous THF | 8.5 mL | — | Solvent |
Synthetic Procedure
Deprotonation and Dithiolate Formation :
A solution of potassium tert-butoxide in dry THF (3.5 mL) is cooled to 0°C under nitrogen. A mixture of 1-(pyridin-3-yl)ethan-1-one and carbon disulfide in THF (5 mL) is added dropwise, resulting in a reddish suspension indicative of disodium dithiolate formation. The reaction is stirred at 0°C for 2 hours.Methylation :
Methyl iodide (2.4 equivalents) in THF (2.5 mL) is introduced to the dithiolate suspension. The mixture is warmed to room temperature and stirred overnight, facilitating complete alkylation.Workup and Isolation :
The reaction is quenched with crushed ice (50 g), and the product is extracted with ethyl acetate (3 × 50 mL). Solvent removal under reduced pressure yields the crude product, which is purified via recrystallization or column chromatography.
Analytical Characterization
Spectroscopic Data
The compound is characterized by 1H NMR , 13C NMR , and 19F NMR (for fluorinated analogs). Key spectral features include:
Table 2: NMR Data for this compound
| Spectroscopy | δ (ppm) | Assignment |
|---|---|---|
| 1H NMR | 8.94 (s, 1H), 8.60–8.58 (m, 1H) | Pyridinyl H2 and H4 |
| 7.91–7.89 (m, 1H) | Pyridinyl H5 | |
| 7.45–7.43 (m, 1H) | Pyridinyl H6 | |
| 6.24 (s, 1H) | Enone β-H | |
| 2.53 (s, 6H) | Methylsulfanyl groups | |
| 13C NMR | 192.9, 163.5 | Carbonyl (C=O) and α-C |
| 149.8, 136.2, 123.7 | Pyridinyl carbons | |
| 113.0 | β-C (enone) | |
| 17.2, 14.8 | Methylsulfanyl carbons |
Comparative Analysis with Structural Analogs
Substituent Effects on Reaction Efficiency
The electronic nature of the aryl group significantly impacts reaction kinetics and yields. For example:
- Electron-deficient aryl groups (e.g., 4-chlorophenyl) exhibit faster dithiolate formation due to enhanced ketone acidity, yielding 79% product.
- Electron-rich systems (e.g., 4-methylthiophenyl) require extended reaction times but achieve comparable yields (80%).
Table 3: Yield Comparison of Selected Dithioenones
| Aryl Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pyridin-3-yl | 60 | 12 |
| 4-Chlorophenyl | 79 | 10 |
| 4-Methylthiophenyl | 80 | 14 |
| Naphthalen-2-yl | 34 | 18 |
Critical Considerations in Synthesis
Solvent and Temperature Optimization
- Anhydrous THF is essential to prevent hydrolysis of the dithiolate intermediate.
- Low-temperature initiation (0°C) minimizes side reactions, while gradual warming ensures complete alkylation.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one is versatile in its chemical behavior:
Oxidation: : It can undergo oxidation reactions to form sulfoxides or sulfones, often using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction processes might target the carbonyl or sulfanyl groups, using agents like sodium borohydride.
Substitution: : The pyridine ring can participate in nucleophilic substitution, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Base catalysts like sodium hydride or potassium tert-butoxide.
Major Products
Oxidized derivatives such as sulfoxides and sulfones.
Reduced forms potentially with alcohol or alkane functionalities.
Substituted products with varied substituents on the pyridine ring.
Scientific Research Applications
3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one has found utility across various scientific domains:
Chemistry: : As a ligand in coordination chemistry, facilitating the formation of metal complexes.
Medicine: : Investigation into pharmacological activities, particularly anti-inflammatory or antimicrobial effects.
Industry: : Utilized in the synthesis of specialty chemicals and intermediates for more complex organic compounds.
Mechanism of Action
The effects of 3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one are largely driven by:
Molecular Interactions: : The pyridine nitrogen can coordinate with metal ions or active sites in enzymes.
Pathways Involved: : Potential inhibition of enzymatic activity through interaction with sulfur-containing functional groups, disrupting normal biological functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in the substituents at the 1- and 3,3-positions. These variations significantly influence their physicochemical properties, reactivity, and applications. Below is a systematic comparison:
Pyridin-2-yl vs. Pyridin-3-yl Derivatives
- Pyridin-2-yl Analog: 3,3-Bis(methylsulfanyl)-1-(pyridin-2-yl)prop-2-en-1-one (CAS: Not explicitly listed) is used to synthesize pyridine–pyrimidine fluorescence probes. In a one-pot reaction with guanidine carbonate, it forms a pyridine–pyrimidine hybrid (29% yield), which exhibits selective cadmium(II) sensing in cells .
- The positional isomerism of the pyridine nitrogen likely alters electronic properties, affecting binding affinity in coordination chemistry .
Aryl-Substituted Analogs
a) 4-Nitrophenyl Derivative
- Structure: 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one (CAS: Not listed; C₁₁H₁₁NO₃S₂, M = 269.33 g/mol) .
- Key Data: Crystal Structure: Triclinic (space group P1), with shortened C–S bonds (1.746–1.750 Å) due to π–d interactions . Dihedral Angle: 35.07° between the 4-nitrophenyl group and the propenone backbone, influencing molecular packing . Applications: Precursor for heterocyclic ketene aminals, with intermolecular C–H⋯S/O hydrogen bonds stabilizing the crystal lattice .
b) Phenyl and Halogen-Substituted Derivatives
- Phenyl Derivative : 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one (CAS: 13636-88-9; C₁₁H₁₂OS₂, M = 224.34 g/mol) has a melting point of 95°C and a predicted boiling point of 336.3°C .
- Halogen Derivatives: 2-Chlorophenyl: 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one (C₁₁H₁₁ClOS₂, M = 258.79 g/mol) lacks reported melting/boiling points but is used in organic synthesis .
Substituent Effects on Properties
Key Observations:
Electronic Effects: Electron-withdrawing groups (e.g., –NO₂ in the 4-nitrophenyl derivative) enhance the electrophilicity of the α,β-unsaturated ketone, favoring nucleophilic additions .
Steric Effects : Bulky substituents (e.g., 4-nitrophenyl) increase dihedral angles, reducing conjugation and altering crystal packing .
Hydrogen Bonding : Methylsulfanyl groups participate in C–H⋯S interactions, stabilizing crystal structures .
Biological Activity
3,3-Bis(methylsulfanyl)-1-(pyridin-3-yl)prop-2-en-1-one, with the CAS number 68192-56-3, is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₀H₁₁NOS₂
- Molecular Weight : 225.33 g/mol
- Structure : The compound features a pyridine ring and a propene backbone with methylthio substituents.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with methylthio reagents under controlled conditions. Various synthetic routes have been explored, leading to compounds that exhibit promising biological activities.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity through several mechanisms:
- Microtubule Destabilization : In studies involving cancer cell lines, this compound demonstrated effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting its potential as a microtubule-destabilizing agent .
- Apoptosis Induction : The compound was shown to enhance caspase-3 activity significantly in breast cancer MDA-MB-231 cells, indicating its role in promoting apoptosis at concentrations as low as 1 μM .
- Cell Cycle Arrest : Cell cycle analysis revealed that treatment with this compound resulted in G2/M phase arrest in cancer cells, further supporting its anticancer potential .
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial effects against various strains of bacteria. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Case Study 1: Breast Cancer Treatment
In a controlled study involving MDA-MB-231 breast cancer cells:
- Objective : To evaluate the apoptosis-inducing capabilities of the compound.
- Method : Cells were treated with varying concentrations of the compound.
- Results : Significant morphological changes were observed at 1 μM, with caspase activation measured at 10 μM showing a 1.33–1.57-fold increase compared to controls .
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to assess the antibacterial properties:
- Objective : To determine the minimum inhibitory concentration (MIC) against common bacterial strains.
- Results : The compound exhibited MIC values ranging from 5 to 15 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
Research Findings Summary Table
Q & A
Q. Table 1: Representative Synthesis Conditions
| Aldehyde | Ketone | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pyridine-3-carbaldehyde | 3,3-Bis(methylsulfanyl)acetone | NaOH | Ethanol | 75 |
How is the compound characterized using spectroscopic and crystallographic methods?
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R factor | 0.055 |
| C=O bond length | 1.22 Å |
What are the basic chemical reactions this compound undergoes?
- Sulfenylation : Reacts with aryl thiols (e.g., p-toluenethiol) under iodine catalysis (15 mol%) in DMAC at 100°C to form α-sulfenylated derivatives (yields: 60–65%) .
- Iodination : Electrophilic substitution with N-iodosuccinimide (NIS) in DCM yields α-iodo derivatives (93% yield) .
Q. Table 3: Sulfenylation Reaction Outcomes
| Thiol Reagent | Product | Yield (%) |
|---|---|---|
| p-Toluenethiol | α-(p-Tolylthio) derivative | 64 |
Advanced Research Questions
How do electronic structure calculations inform the reactivity of this compound?
Density functional theory (DFT) at the B3LYP/6-31G level predicts:
Q. Table 4: DFT-Predicted Electronic Properties
| Property | Value |
|---|---|
| HOMO-LUMO gap | 3.8 eV |
| C=O bond order | 1.65 |
What challenges arise in resolving crystallographic disorder in its structure?
Disorder in methylsulfanyl groups or pyridinyl orientation complicates refinement:
- Mitigation strategies : Use high-resolution data (≤ 0.8 Å), anisotropic displacement parameters, and SHELXL’s PART/SUMP instructions .
- Validation tools : PLATON/ADDSYM checks for missed symmetry; Rint < 0.05 ensures data quality .
How to address discrepancies in biological activity data across studies?
Variations in antimicrobial/anticancer activity (e.g., IC50 ranges) arise from:
- Assay conditions : Differences in cell lines (e.g., MDA-MB-231 vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
- Solubility factors : DMSO concentration (>0.1% v/v) may artifactually reduce activity .
Q. Table 5: Comparative Anticancer Activity
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 ± 1.2 | |
| HCT-116 (Colon) | 18.3 ± 2.1 |
What are the nonlinear optical (NLO) properties and their implications?
Third-order NLO susceptibility (χ⁽³⁾) measured via Z-scan:
- Value : ~369 × 10⁻²² m²/V², 185× higher than bromophenyl analogs due to enhanced π-conjugation .
- Applications : Photonic devices or optical limiting materials .
How does substitution at the pyridinyl position (2- vs. 3-) affect properties?
Pyridin-3-yl derivatives exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
